Methyl 2-(benzyloxy)-5-formylbenzoate
Overview
Description
Methyl 2-(benzyloxy)-5-formylbenzoate is an organic compound with the molecular formula C16H14O4. It is a derivative of benzoic acid, featuring a benzyloxy group and a formyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(benzyloxy)-5-formylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-(benzyloxy)-5-formylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(benzyloxy)-5-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 2-(Benzyloxy)-5-carboxybenzoic acid.
Reduction: Methyl 2-(benzyloxy)-5-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(benzyloxy)-5-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer agents, often involves derivatives of this compound.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-(benzyloxy)-5-formylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The benzyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Methyl 2-(benzyloxy)-benzoate: Lacks the formyl group, making it less reactive in certain chemical transformations.
Methyl 2-(benzyloxy)-5-methylbenzoate:
Methyl 2-(benzyloxy)-5-nitrobenzoate: The nitro group significantly changes the compound’s electronic properties and reactivity.
Uniqueness: Methyl 2-(benzyloxy)-5-formylbenzoate is unique due to the presence of both a benzyloxy and a formyl group on the benzene ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields of research and industry.
Properties
IUPAC Name |
methyl 5-formyl-2-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16(18)14-9-13(10-17)7-8-15(14)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBOMPGGRIMBEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626173 | |
Record name | Methyl 2-(benzyloxy)-5-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
255734-73-7 | |
Record name | Methyl 2-(benzyloxy)-5-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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